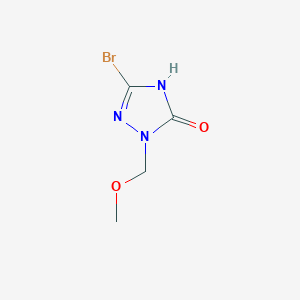
6-Amino-5-methyl-1,4-dihydropyrimidin-4-one
Descripción general
Descripción
6-Amino-5-methyl-1,4-dihydropyrimidin-4-one is a heterocyclic organic compound with the molecular formula C5H7N3O It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms
Mecanismo De Acción
Target of Action
It’s worth noting that this compound is a derivative of dihydropyrimidinones, which have been reported to exhibit cytotoxic effects against various cancer cell lines .
Result of Action
Related compounds have been shown to exhibit cytotoxic effects against various cancer cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 6-Amino-5-methyl-1,4-dihydropyrimidin-4-one involves the Biginelli reaction, a multicomponent reaction that typically includes an aldehyde, a β-keto ester, and urea or thiourea. This reaction is catalyzed by various catalysts, including “HPA-Montmorillonite-KSF” as a reusable and heterogeneous catalyst . The reaction conditions often involve refluxing in ethanol or other solvents like acetonitrile, dichloromethane, or tetrahydrofuran .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar multicomponent reactions but on a larger scale. The use of efficient, cost-effective, and recyclable catalysts is crucial to ensure the sustainability and economic viability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-5-methyl-1,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: It can be reduced using reagents like palladium on carbon (Pd/C) in the presence of hydrogen (H2) in ethanol.
Common Reagents and Conditions
Oxidation: Various oxidizing agents can be used depending on the desired product.
Reduction: Pd/C and H2 in ethanol are commonly used.
Substitution: CH3I and Cs2CO3 in DMF are typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield fully saturated derivatives, while substitution can introduce different functional groups at the amino position .
Aplicaciones Científicas De Investigación
6-Amino-5-methyl-1,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-(2-hydroxyethyl)-6-methyl-1,4-dihydropyrimidin-4-one: This compound has similar structural features but with an additional hydroxyethyl group.
2-Ureido-4[1H]-6-methyl-pyrimidinone: Known for its high association constants and used in the fabrication of functional supramolecular assemblies.
Uniqueness
6-Amino-5-methyl-1,4-dihydropyrimidin-4-one is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit unique properties such as pH-responsive self-assembly. These characteristics make it a valuable compound in both scientific research and industrial applications.
Propiedades
IUPAC Name |
4-amino-5-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-3-4(6)7-2-8-5(3)9/h2H,1H3,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUKYQBTLDFRBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CNC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53557-50-9 | |
| Record name | 6-amino-5-methyl-1,4-dihydropyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride](/img/structure/B1384330.png)



![6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B1384334.png)





